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Abstract
HTH-01-091 trifluoroacetate (TFA) is a potent and selective, ATP-competitive inhibitor of

Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory

concentration (IC50) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying

the biological functions of this kinase. HTH-01-091 also exhibits inhibitory activity against a

panel of other kinases, including PIM1/2/3, RIPK2, and DYRK3. This document provides a

detailed overview of the chemical structure, physicochemical properties, and biological

activities of HTH-01-091 TFA. It includes a summary of its inhibitory profile, effects on cancer

cell lines, and detailed experimental methodologies. Furthermore, key signaling pathways

affected by HTH-01-091 are illustrated to provide a deeper understanding of its mechanism of

action.

Chemical Structure and Properties
HTH-01-091 is a small molecule inhibitor with the chemical formula C26H28Cl2N4O2 and a

molecular weight of 499.43 g/mol .[1] The "TFA" designation indicates that the compound is

supplied as a trifluoroacetate salt, which is common practice to improve the solubility and

stability of amine-containing compounds.

Table 1: Physicochemical Properties of HTH-01-091
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Property Value Reference

Molecular Formula C26H28Cl2N4O2 [1]

Molecular Weight 499.43 [1]

CAS Number 2000209-42-5 [1]

Appearance
White to light yellow solid

powder

Solubility DMSO: ≥ 5 mg/mL (10.01 mM) [2]

Storage
Powder: -20°C (3 years); In

solvent: -80°C (6 months)
[1]

A two-dimensional representation of the HTH-01-091 chemical structure is provided below.

Chemical Structure of HTH-01-091
C₂₆H₂₈Cl₂N₄O₂

Click to download full resolution via product page

Caption: 2D chemical structure of HTH-01-091.

Biological Activity and Target Profile
HTH-01-091 is a potent inhibitor of MELK, a serine/threonine kinase implicated in various

cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[3][4] It is

a cell-permeable compound that acts in an ATP-competitive manner.[5][6] In addition to MELK,

HTH-01-091 inhibits a range of other kinases, as detailed in the table below.

Table 2: Kinase Inhibitory Profile of HTH-01-091
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Target Kinase IC50 (nM) Reference

MELK 10.5 [5][7]

DYRK4 41.8 [1]

PIM1 60.6 [1]

mTOR 632 [1]

CDK7 1230 [1]

PIM2 - [5][7]

PIM3 - [5][7]

RIPK2 - [5][7]

smMLCK - [5][7]

CLK2 - [5][7]

Note: IC50 values for PIM2, PIM3, RIPK2, smMLCK, and CLK2 were not explicitly found in the

search results, but these kinases are listed as targets of HTH-01-091.

In Vitro Efficacy in Breast Cancer Cell Lines
HTH-01-091 has demonstrated antiproliferative activity in a panel of breast cancer cell lines.[6]

The compound has been shown to be cell-permeable and cause the degradation of MELK

protein.[5]

Table 3: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines
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Cell Line IC50 (µM) Reference

MDA-MB-468 4.00 [6]

BT-549 6.16 [6]

HCC70 8.80 [6]

ZR-75-1 >10 [6]

MCF7 8.75 [6]

T-47D 3.87 [6]

Signaling Pathways
HTH-01-091 exerts its biological effects by inhibiting key signaling pathways regulated by its

target kinases.

MELK Signaling Pathway
MELK is involved in multiple oncogenic signaling pathways, including the regulation of cell

cycle progression and apoptosis.[3][4] It can phosphorylate and activate the transcription factor

FOXM1, which in turn promotes the expression of mitotic regulators.[8][9] MELK has also been

shown to interact with and phosphorylate p53.[9]
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Caption: Inhibition of the MELK signaling pathway by HTH-01-091.

PIM1 Signaling Pathway
PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation by

phosphorylating various substrates, including the pro-apoptotic protein Bad.[10] PIM1 itself is

regulated by the JAK/STAT signaling pathway.[11][12]
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Caption: Inhibition of the PIM1 signaling pathway by HTH-01-091.

RIPK2 Signaling Pathway
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key component of the NOD-like receptor

signaling pathway, which is involved in the innate immune response.[13][14][15] Activation of

RIPK2 leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-

inflammatory cytokines.[15][16]
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Caption: Inhibition of the RIPK2 signaling pathway by HTH-01-091.

Experimental Protocols
Western Blot Analysis

Cell Line: MDA-MB-468 cells.

Treatment: Cells are treated with HTH-01-091 at concentrations of 0, 0.1, 1.0, and 10 µM.
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Incubation Time: 1 hour.

Procedure: Following treatment, cell lysates are prepared and subjected to SDS-PAGE,

transferred to a membrane, and probed with antibodies specific for MELK and a loading

control (e.g., β-actin).

Expected Outcome: A dose-dependent reduction in MELK protein levels is expected in HTH-

01-091-treated cells compared to the vehicle control.

Cell Proliferation Assay
Cell Lines: MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, and T-47D cells.

Treatment: Cells are treated with HTH-01-091 at concentrations ranging from 0.001 to 10

µM.

Incubation Time: 3 days.

Procedure: Cell viability is assessed using a standard method such as the MTT or CellTiter-

Glo assay. The absorbance or luminescence is measured, and the data is used to calculate

the IC50 value for each cell line.

Expected Outcome: HTH-01-091 is expected to inhibit cell proliferation in a dose-dependent

manner, allowing for the determination of IC50 values.[6]

Conclusion
HTH-01-091 TFA is a valuable research tool for investigating the roles of MELK and other

kinases in cellular processes and disease, particularly in the context of cancer. Its well-

characterized inhibitory profile and demonstrated in vitro activity provide a solid foundation for

further preclinical and potentially clinical investigations. The detailed methodologies and

pathway diagrams presented in this guide are intended to facilitate the design and

interpretation of future studies involving this potent multi-kinase inhibitor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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